N-[(4-chlorophenyl)methyl]aniline
Description
N-[(4-chlorophenyl)methyl]aniline (IUPAC name) is a substituted aniline derivative featuring a benzyl group with a para-chloro substituent attached to the nitrogen atom of the aniline core. Its molecular formula is C₁₃H₁₁ClN, with a molecular weight of 216.68 g/mol. The compound is synthesized via nucleophilic substitution or condensation reactions. For instance, describes a method where 4-(bromomethyl)-N-(4-chlorophenyl)phthalazin-1-amine reacts with amines like aniline under reflux with potassium carbonate and potassium iodide in acetone, yielding N-(4-chlorophenyl)methyl derivatives . This compound serves as a precursor in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors, though direct applications require further exploration .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVWTDNFPZCYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of Aniline: One common method to synthesize N-[(4-chlorophenyl)methyl]aniline involves the benzylation of aniline with 4-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene or dichloromethane. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Reductive Amination: Another method involves the reductive amination of 4-chlorobenzaldehyde with aniline. This reaction is usually catalyzed by a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically involves large-scale benzylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(4-chlorophenyl)methyl]aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form N-[(4-chlorophenyl)methyl]amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom on the benzyl group can be replaced by other substituents such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: N-[(4-chlorophenyl)methyl]amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-[(4-chlorophenyl)methyl]aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic amines on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.
Medicine: this compound derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The structural and functional diversity of N-benzylaniline derivatives allows for comparative analysis based on substituents, synthesis routes, and biological activities. Below is a detailed comparison:
Substituent Variations on the Benzyl Group
Key Observations :
- Structural Flexibility : Schiff bases (e.g., N-(4-chlorobenzylidene)aniline) exhibit planar imine bonds, enabling coordination with metal ions, unlike the flexible benzylamine structure .
- Synthetic Accessibility : Thienyl and biphenyl derivatives require specialized reagents (e.g., thiophene aldehydes or biphenyl bromides), increasing synthesis complexity .
Substituents on the Aniline Ring
Key Observations :
- Electronic Modulation: Nitroso (-NO) and nitro (-NO₂) groups introduce redox activity, as seen in , where 4-chloroaniline derivatives undergo enzymatic oxygenation .
- Steric Effects : Bulky substituents like phenylthio (-SPh) at the ortho position () hinder rotation, affecting molecular conformation and reactivity .
Biological Activity
N-[(4-chlorophenyl)methyl]aniline, also known as 4-chlorobenzyl aniline, is a compound of significant interest in medicinal chemistry and biological research. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₂ClN. The presence of the chlorophenyl group enhances its lipophilicity, which can influence its biological interactions and efficacy. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects, including inhibition of metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways and influencing physiological responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Summary of Antimicrobial Studies
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 62.5 - 125 μM |
| Escherichia coli | Bacteriostatic | 125 - 250 μg/mL |
| Candida albicans | Moderate antifungal | 125 μg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate antibiofilm activity | MBIC: 62.216 - 124.432 μg/mL |
The compound has shown significant efficacy against MRSA biofilms, reducing biofilm formation by up to 90% compared to untreated controls . Its mode of action includes inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates. The results indicated that compounds with the 4-chloro substitution exhibited enhanced antibacterial activity against S. pyogenes and E. coli compared to other derivatives .
- Biofilm Inhibition : Another investigation focused on the biofilm-forming capabilities of this compound derivatives against MRSA. The study reported that certain derivatives significantly inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition, suggesting a potential application in treating biofilm-associated infections .
Therapeutic Applications
Given its biological activity, this compound shows promise in various therapeutic areas:
- Antimicrobial Agents : Its effectiveness against resistant strains makes it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Anticancer Potential : Research indicates that certain modifications may enhance anticancer properties, warranting further exploration in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
